molecular formula C14H16N2O2S B2404589 N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 1421531-94-3

N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2404589
CAS RN: 1421531-94-3
M. Wt: 276.35
InChI Key: IJRADFAPAWSWFP-UHFFFAOYSA-N
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Description

Benzo[d]thiazole is a heterocyclic compound . It’s a part of many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the use of various reagents and conditions . The exact method would depend on the specific substituents present in the molecule.


Molecular Structure Analysis

Benzo[d]thiazole molecules often exhibit interesting supramolecular aggregations . The exact structure would depend on the specific substituents and their positions in the molecule.


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can participate in a variety of chemical reactions . The exact reactions would depend on the specific substituents and their positions in the molecule.


Physical And Chemical Properties Analysis

Benzo[d]thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact properties of “N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide” would depend on its specific structure.

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary widely depending on their specific structure and the biological target .

Future Directions

The future directions in the research of benzo[d]thiazole derivatives could involve the synthesis of new derivatives, exploration of their biological activities, and development of their medicinal applications .

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-11(9-5-6-9)7-8-15-13(18)14-16-10-3-1-2-4-12(10)19-14/h1-4,9,11,17H,5-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRADFAPAWSWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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